Cas no 2029362-05-6 (1-(pentan-3-yl)cyclohexane-1-carbaldehyde)

1-(Pentan-3-yl)cyclohexane-1-carbaldehyde is a specialized aldehyde compound featuring a cyclohexane backbone substituted with a pentan-3-yl group and a formyl functional group at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of fragrances, pharmaceuticals, and fine chemicals. Its cycloaliphatic framework enhances stability, while the aldehyde group offers versatility in condensation, reduction, and nucleophilic addition reactions. The branched alkyl chain may influence solubility and steric properties, enabling tailored applications in asymmetric synthesis or catalytic processes. Suitable for controlled functionalization, it is handled under standard laboratory conditions with appropriate precautions for aldehyde reactivity.
1-(pentan-3-yl)cyclohexane-1-carbaldehyde structure
2029362-05-6 structure
商品名:1-(pentan-3-yl)cyclohexane-1-carbaldehyde
CAS番号:2029362-05-6
MF:C12H22O
メガワット:182.302484035492
CID:5869887
PubChem ID:165602827

1-(pentan-3-yl)cyclohexane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(pentan-3-yl)cyclohexane-1-carbaldehyde
    • 2029362-05-6
    • EN300-1622700
    • インチ: 1S/C12H22O/c1-3-11(4-2)12(10-13)8-6-5-7-9-12/h10-11H,3-9H2,1-2H3
    • InChIKey: VVLLELHXGXFRFE-UHFFFAOYSA-N
    • ほほえんだ: O=CC1(CCCCC1)C(CC)CC

計算された属性

  • せいみつぶんしりょう: 182.167065321g/mol
  • どういたいしつりょう: 182.167065321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 17.1Ų

1-(pentan-3-yl)cyclohexane-1-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1622700-0.25g
1-(pentan-3-yl)cyclohexane-1-carbaldehyde
2029362-05-6
0.25g
$683.0 2023-06-04
Enamine
EN300-1622700-10.0g
1-(pentan-3-yl)cyclohexane-1-carbaldehyde
2029362-05-6
10g
$3191.0 2023-06-04
Enamine
EN300-1622700-2500mg
1-(pentan-3-yl)cyclohexane-1-carbaldehyde
2029362-05-6
2500mg
$1370.0 2023-09-22
Enamine
EN300-1622700-5000mg
1-(pentan-3-yl)cyclohexane-1-carbaldehyde
2029362-05-6
5000mg
$2028.0 2023-09-22
Enamine
EN300-1622700-0.1g
1-(pentan-3-yl)cyclohexane-1-carbaldehyde
2029362-05-6
0.1g
$653.0 2023-06-04
Enamine
EN300-1622700-0.5g
1-(pentan-3-yl)cyclohexane-1-carbaldehyde
2029362-05-6
0.5g
$713.0 2023-06-04
Enamine
EN300-1622700-1.0g
1-(pentan-3-yl)cyclohexane-1-carbaldehyde
2029362-05-6
1g
$743.0 2023-06-04
Enamine
EN300-1622700-0.05g
1-(pentan-3-yl)cyclohexane-1-carbaldehyde
2029362-05-6
0.05g
$624.0 2023-06-04
Enamine
EN300-1622700-5.0g
1-(pentan-3-yl)cyclohexane-1-carbaldehyde
2029362-05-6
5g
$2152.0 2023-06-04
Enamine
EN300-1622700-50mg
1-(pentan-3-yl)cyclohexane-1-carbaldehyde
2029362-05-6
50mg
$587.0 2023-09-22

1-(pentan-3-yl)cyclohexane-1-carbaldehyde 関連文献

1-(pentan-3-yl)cyclohexane-1-carbaldehydeに関する追加情報

Introduction to 1-(pentan-3-yl)cyclohexane-1-carbaldehyde (CAS No: 2029362-05-6)

1-(pentan-3-yl)cyclohexane-1-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 2029362-05-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aldehyde derivative features a unique structural framework comprising a cyclohexane ring substituted with a pentan-3-yl group, making it a valuable intermediate in synthetic chemistry and drug development. The presence of the aldehyde functional group (–CHO) at the 1-position of the cyclohexane ring enhances its reactivity, enabling diverse chemical transformations that are pivotal for constructing more complex molecules.

The compound's molecular structure, characterized by a rigid cyclohexane core and an alkyl side chain, contributes to its versatility in medicinal chemistry applications. The pentan-3-yl moiety introduces steric and electronic effects that can influence the compound's interactions with biological targets. This structural motif has garnered attention due to its potential in modulating enzyme activity and receptor binding, making it a promising candidate for further exploration in therapeutic contexts.

In recent years, there has been growing interest in the development of novel pharmacophores that combine aromatic and aliphatic components to enhance pharmacological properties such as solubility, bioavailability, and metabolic stability. The 1-(pentan-3-yl)cyclohexane-1-carbaldehyde scaffold aligns well with this trend, as it offers a balance between rigidity and flexibility. This balance is crucial for designing molecules that can effectively penetrate biological membranes while maintaining stable interactions with their intended targets.

One of the most compelling aspects of 1-(pentan-3-yl)cyclohexane-1-carbaldehyde is its utility as a building block in the synthesis of more complex heterocyclic compounds. The aldehyde group serves as a versatile handle for further functionalization via reactions such as condensation, oxidation, or reduction. These transformations allow chemists to explore a wide range of derivatives with tailored properties, which can be optimized for specific biological activities. For instance, the introduction of nitrogen-containing heterocycles or other functional groups can lead to novel scaffolds with enhanced binding affinity and selectivity.

Recent advancements in computational chemistry have further highlighted the potential of 1-(pentan-3-yl)cyclohexane-1-carbaldehyde as a starting material for drug discovery. Molecular modeling studies have demonstrated that this compound can be incorporated into structures designed to interact with enzymes and receptors involved in critical biological pathways. For example, modifications based on this scaffold have shown promise in targeting enzymes such as kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders.

The synthesis of 1-(pentan-3-yl)cyclohexane-1-carbaldehyde typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts acylation followed by reduction or direct alkylation of cyclohexanone derivatives. The choice of methodology depends on factors such as yield optimization, scalability, and the availability of starting materials. Given its significance in synthetic applications, researchers have developed efficient protocols to produce this compound in high purity, ensuring its suitability for downstream pharmaceutical applications.

In the context of medicinal chemistry, the reactivity of the aldehyde group allows for the facile introduction of various pharmacophoric elements. For instance, Schiff base formation can be used to create imines that exhibit interesting biological properties. Additionally, the compound's ability to undergo cross-coupling reactions makes it a valuable precursor for constructing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). These transformations underscore the compound's versatility and its potential role in accelerating drug discovery pipelines.

The exploration of 1-(pentan-3-yl)cyclohexane-1-carbaldehyde has also led to insights into structure/activity relationships (SAR) within related chemical series. By systematically modifying substituents on the cyclohexane ring or introducing different alkyl chains, researchers can dissect how structural features influence biological activity. Such studies not only contribute to our understanding of molecular recognition but also provide actionable insights for designing next-generation therapeutics.

From a practical standpoint, the availability of 1-(pentan-3-yl)cyclohexane-1-carbaldehyde from reliable chemical suppliers is essential for facilitating research and development efforts. High-quality starting materials ensure reproducibility across different laboratories and enable rapid iteration in synthetic design. As demand grows for innovative compounds with tailored properties, compounds like 2029362-05-6 are likely to play an increasingly important role in both academic research and industrial drug development programs.

The future prospects for 1-(pentan-3-yl)cyclohexane-1-carbaldehyde are promising, particularly as new synthetic methodologies continue to emerge and computational tools become more sophisticated. Advances in flow chemistry and automated synthesis may further streamline its production, making it more accessible for broader applications. Moreover, interdisciplinary collaborations between chemists, biologists, and computer scientists will be crucial for fully realizing its potential in addressing unmet medical needs.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd